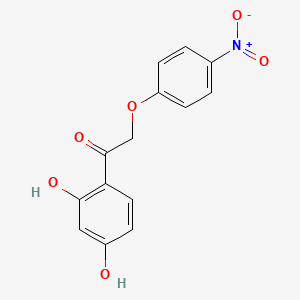

1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone

Description

Significance of Phenolic Ketones and Ether Linkages in Contemporary Chemical Research

Phenolic ketones are a class of organic compounds characterized by a ketone functional group attached to a phenol (B47542) ring. This structural motif is prevalent in a vast array of natural products and synthetic molecules, making it highly significant in chemical research. ijhmr.com Phenolic compounds are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. gsconlinepress.comnih.gov The resorcinol (B1680541) moiety (1,3-dihydroxybenzene), present in the target compound, is a key feature in many biologically active molecules. chemicalbook.com The ketone function provides a reactive site for various chemical transformations, allowing these molecules to serve as versatile building blocks or synthons in the synthesis of more complex structures, such as flavonoids and other heterocyclic systems. mdpi.comnih.gov

Similarly, the ether linkage (R-O-R') is a fundamental functional group in organic and medicinal chemistry. gsconlinepress.com Ethers are generally characterized by their chemical stability, making them suitable as scaffolds or linkers within larger molecular architectures. byjus.com This stability is a crucial attribute in drug design, where metabolic resistance is often desired. The aryloxy group, specifically, is a component of numerous pharmaceuticals and agrochemicals. The strategic incorporation of ether linkages can modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and ability to form hydrogen bonds, which in turn influences its pharmacokinetic and pharmacodynamic profile.

Rationale for Academic Investigation into 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone

The academic interest in this compound stems from its unique combination of three key structural motifs: a 2,4-dihydroxyphenyl ketone, an α-aryloxy ketone linkage, and a terminal 4-nitrophenyl group. This specific arrangement suggests several potential avenues for scientific inquiry.

Potential Biological Activity : The 2,4-dihydroxyphenyl group is a well-known antioxidant pharmacophore due to its ability to scavenge free radicals. researchgate.netnih.gov The investigation of this compound's antioxidant potential, using standard assays like DPPH or ABTS radical scavenging, is a primary rationale. nih.govnih.gov Furthermore, derivatives of dihydroxyphenyl ketones have shown promise as enzyme inhibitors and antimicrobial agents. nih.gov

Synthetic Utility : The molecule can be viewed as a valuable synthetic intermediate. The ketone and nitro functionalities are amenable to a wide range of chemical modifications. For instance, the ketone could be a precursor for the synthesis of quinolines via the Pfitzinger reaction or other heterocyclic compounds. acs.org The nitro group can be readily reduced to an amine, providing a handle for further derivatization, such as amide or sulfonamide formation.

Physicochemical Properties : The presence of the electron-withdrawing nitro group on the phenoxy ring significantly influences the electronic properties of the molecule. This could lead to interesting chromogenic or photophysical behaviors, making it a candidate for studies in materials science or as a chemical sensor. The hydrolysis of p-nitrophenyl esters is a well-studied reaction, often used to probe catalytic activity, suggesting that the related ether linkage in this compound might exhibit unique reactivity. nih.govresearchgate.netresearchgate.net

Structural Features and Chemical Reactivity Hypotheses of the Compound

The structure of this compound combines a rigid aromatic system with a flexible ether linkage.

Table 1: Key Structural Features and Functional Groups

| Feature | Description | Potential Reactivity |

| 2,4-Dihydroxyphenyl Ketone | A resorcinol ring substituted with an acetyl group. | The phenolic hydroxyl groups are acidic and can undergo O-alkylation, O-acylation, or act as directing groups in electrophilic aromatic substitution. The ketone carbonyl is susceptible to nucleophilic attack and reduction. |

| α-Aryloxy Ketone | A ketone with a phenoxy group on the adjacent carbon. | The α-carbon is activated, potentially allowing for enolate formation and subsequent reactions. The ether linkage is generally stable but could be cleaved under harsh acidic conditions. |

| 4-Nitrophenyl Ether | A phenyl ether substituted with a nitro group in the para position. | The nitro group is strongly electron-withdrawing, deactivating its ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution. The nitro group can be reduced to an amine. |

Based on these features, several reactivity hypotheses can be proposed:

Selective Alkylation/Acylation : The two phenolic hydroxyl groups likely have different acidities and nucleophilicities due to the influence of the adjacent ketone. This could allow for regioselective alkylation or acylation reactions under controlled conditions. nih.gov

Reduction Reactions : The compound possesses two reducible groups: the ketone and the nitro group. Selective reduction could be achieved using different reagents. For example, sodium borohydride (B1222165) would likely reduce the ketone, while catalytic hydrogenation or metals like tin in acid could reduce the nitro group.

Cyclization Reactions : Intramolecular reactions could be envisioned. For instance, after reduction of the nitro group to an amine, an intramolecular condensation with the ketone could potentially lead to the formation of a nitrogen-containing heterocyclic ring system.

Overview of Research Objectives and Methodological Approaches for the Compound

A systematic investigation of this compound would logically follow a sequence of well-defined objectives, each employing standard and advanced chemical methodologies.

Objective 1: Synthesis and Structural Elucidation

Hypothetical Synthesis : A plausible synthetic route is the Williamson ether synthesis, a classic and versatile method for forming ethers. byjus.comwikipedia.orgmasterorganicchemistry.com This would likely involve the reaction of an α-halo-2,4-dihydroxyacetophenone (e.g., 2-chloro-1-(2,4-dihydroxyphenyl)ethanone) with the sodium or potassium salt of 4-nitrophenol (B140041) in a polar aprotic solvent.

Characterization and Purification : Following synthesis, the crude product would be purified using techniques like column chromatography or recrystallization. royalsocietypublishing.org The identity and purity of the compound would be unequivocally established using a combination of standard analytical methods. acs.orgijpsjournal.com

Table 2: Methodologies for Compound Characterization

| Technique | Purpose | Expected Information |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment. | Provides information on the number and connectivity of protons and carbons, confirming the arrangement of the aromatic rings, ethanone (B97240) bridge, and substituents. |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₁₄H₁₁NO₆). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H (phenols), C=O (ketone), C-O-C (ether), and N-O (nitro) bonds would be expected. |

| Elemental Analysis | Confirmation of empirical formula. | Provides the percentage composition of C, H, and N, which should match the calculated values for C₁₄H₁₁NO₆ to within ±0.4%. |

| X-ray Crystallography | Unambiguous determination of 3D molecular structure. | If suitable crystals can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. |

Objective 2: Investigation of Biological and Chemical Properties

Antioxidant Activity Screening : The compound's ability to scavenge free radicals would be quantified using established in vitro assays such as the DPPH, ABTS, or FRAP assays, with results compared against standard antioxidants like ascorbic acid or Trolox. nih.govnih.govcrimsonpublishers.com

Reactivity Profiling : A series of test reactions would be conducted to explore the chemical behavior of the compound. This would include selective reductions, derivatization of the hydroxyl groups, and attempts at cyclization to probe the hypothesized reactivity outlined in section 1.3.

This structured approach would provide a comprehensive understanding of the chemical nature and potential utility of this compound, laying the groundwork for its potential application in medicinal chemistry or materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO6/c16-10-3-6-12(13(17)7-10)14(18)8-21-11-4-1-9(2-5-11)15(19)20/h1-7,16-17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRDYFUDWUKCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160415 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137987-89-4 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137987-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-DIHYDROXYPHENYL)-2-(4-NITROPHENOXY)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis and Strategic Precursor Identification for 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the primary disconnection points are the ether linkage and the carbon-carbon bond of the acetophenone moiety.

The ether bond can be disconnected via a Williamson ether synthesis approach. This identifies two key precursors: a nucleophilic phenoxide and an electrophilic alkyl halide. Specifically, this disconnection points to 4-nitrophenol (B140041) and a halo-substituted 1-(2,4-dihydroxyphenyl)ethanone derivative.

The acetophenone portion of the molecule can be disconnected through a Friedel-Crafts acylation reaction. This suggests resorcinol (B1680541) (1,3-dihydroxybenzene) as the aromatic starting material and a suitable acylating agent, such as a haloacetyl chloride.

Therefore, a logical synthetic strategy involves the initial preparation of a key intermediate, 2-chloro-1-(2,4-dihydroxyphenyl)ethanone (B1586509), followed by its reaction with 4-nitrophenol to form the final product.

Optimized Synthetic Pathways and Novel Methodological Advancements for Compound Synthesis

The synthesis of this compound is typically achieved through a two-step process involving Friedel-Crafts acylation followed by Williamson ether synthesis.

Friedel-Crafts Acylation Approaches to the Acetophenone Moiety

The formation of the 2,4-dihydroxyacetophenone core is accomplished via a Friedel-Crafts acylation of resorcinol. A common and effective method involves the reaction of resorcinol with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) . The reaction is typically carried out in an inert solvent like nitrobenzene at a controlled temperature, starting at 0°C and gradually warming to room temperature . This reaction selectively acylates the resorcinol ring to produce the key intermediate, 2-chloro-1-(2,4-dihydroxyphenyl)ethanone.

Theoretical investigations into the acylation of resorcinol have shown that the reaction preferentially occurs at the para-position (C4) relative to one of the hydroxyl groups, leading to the desired 2,4-dihydroxy substituted pattern with a high yield jmchemsci.com. The use of other acylating agents like acetic acid with zinc chloride has also been reported for the acylation of resorcinol, although this would require subsequent halogenation of the acetyl group to create the necessary electrophile for the etherification step jmchemsci.com.

Etherification Strategies for 4-Nitrophenoxy Linkage Formation

The crucial ether linkage is formed through a Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of the 4-nitrophenoxide ion on the electrophilic carbon of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone wikipedia.orgchemeurope.com. The 4-nitrophenoxide is generated in situ by treating 4-nitrophenol with a suitable base, such as potassium hydroxide (B78521) or sodium hydroxide miracosta.edu.

The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), to facilitate the S(_N)2 mechanism wikipedia.orgchemeurope.com. The choice of a primary alkyl halide in the form of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone is critical to favor substitution over elimination, which can be a competing side reaction with secondary or tertiary halides masterorganicchemistry.com.

Multi-Step Synthesis Design and Reaction Condition Optimization

Step 1: Friedel-Crafts Acylation

| Parameter | Condition | Rationale |

| Reactants | Resorcinol, Chloroacetyl chloride | Provides the necessary aromatic core and the acyl group with a leaving group for the subsequent step. |

| Catalyst | Anhydrous Aluminum Chloride | A strong Lewis acid required to activate the acylating agent. |

| Solvent | Nitrobenzene | An inert solvent that can dissolve the reactants and facilitate the reaction. |

| Temperature | 0°C to Room Temperature | Allows for controlled reaction initiation and progression. |

| Work-up | Hydrolysis with acid | Decomposes the aluminum chloride complex to liberate the product. |

Step 2: Williamson Ether Synthesis

| Parameter | Condition | Rationale |

| Reactants | 2-chloro-1-(2,4-dihydroxyphenyl)ethanone, 4-nitrophenol | The electrophile and the precursor to the nucleophile for ether bond formation. |

| Base | Potassium Hydroxide or Sodium Hydroxide | Deprotonates 4-nitrophenol to form the reactive phenoxide. |

| Solvent | Acetonitrile or DMF | Polar aprotic solvents that favor the S(_N)2 reaction mechanism wikipedia.orgchemeurope.com. |

| Temperature | 50-100°C | Provides sufficient energy for the reaction to proceed at a reasonable rate wikipedia.orgchemeurope.com. |

| Reaction Time | 1-8 hours | Typical duration for Williamson ether synthesis to achieve good conversion wikipedia.orgchemeurope.com. |

Green Chemistry Principles in the Synthesis of the Compound

While traditional synthetic methods for this compound are effective, they often involve hazardous reagents and solvents. Applying green chemistry principles can lead to more environmentally benign synthetic routes.

For the Friedel-Crafts acylation step, replacing traditional Lewis acids like AlCl₃ with solid acid catalysts can reduce waste and catalyst-related hazards future4200.com. Using carboxylic acids as acylating agents instead of acyl chlorides would produce water as the only byproduct, which is a greener alternative future4200.com.

In the Williamson ether synthesis, the use of phase-transfer catalysis (PTC) can be a greener approach. PTC allows for the reaction to be carried out in a biphasic system (e.g., organic solvent and water), which can reduce the need for anhydrous and polar aprotic solvents. Catalysts like tetrabutylammonium bromide or 18-crown-6 can be employed to facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs wikipedia.org.

Microwave-assisted synthesis is another green technique that can be applied to the Williamson ether synthesis. Microwave irradiation can significantly reduce reaction times and potentially increase yields, leading to a more energy-efficient process.

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Chemoselectivity: In the Williamson ether synthesis step, the primary challenge is to ensure that the phenoxide of 4-nitrophenol reacts selectively with the alkyl chloride of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone. The presence of two phenolic hydroxyl groups on the acetophenone moiety could potentially lead to self-condensation or other side reactions. However, the greater acidity of the phenolic proton on 4-nitrophenol, due to the electron-withdrawing nitro group, facilitates its selective deprotonation and subsequent reaction. The hydroxyl groups on the resorcinol ring are less acidic and therefore less likely to be deprotonated under the reaction conditions.

Regioselectivity: The Friedel-Crafts acylation of resorcinol is highly regioselective. The hydroxyl groups are ortho-, para-directing activators. The acylation occurs predominantly at the C4 position, which is para to one hydroxyl group and ortho to the other, due to the strong activating and directing effects of the hydroxyl groups jmchemsci.com. This high regioselectivity ensures the formation of the desired 1-(2,4-dihydroxyphenyl)ethanone intermediate. The subsequent Williamson ether synthesis is also regioselective, as the ether linkage is formed specifically at the carbon bearing the chlorine atom.

Stereoselectivity: The described synthetic route for this compound does not involve the creation of any chiral centers. Therefore, the product is achiral, and stereoselectivity is not a consideration in this specific synthesis. If a chiral version of the molecule were desired, it would require the use of a chiral starting material or the introduction of a stereocenter through an asymmetric synthesis strategy, which is beyond the scope of the standard synthesis of this compound.

Design and Synthesis of Structurally Modified Analogs and Derivatives for Research Purposes

The strategic structural modification of the lead compound, this compound, is a pivotal step in understanding its structure-activity relationship (SAR) and for the development of new derivatives with potentially enhanced or more specific biological activities. These modifications typically focus on the three key structural components of the molecule: the dihydroxyphenyl moiety, the nitrophenoxy group, and the ethanone (B97240) bridge.

Modifications on the Dihydroxyphenyl Moiety

The 2,4-dihydroxy substitution pattern on the phenyl ring is a crucial feature, likely involved in key interactions with biological targets. Modifications to this moiety can provide valuable insights into the electronic and steric requirements for its activity. Common synthetic strategies involve the derivatization of 2,4-dihydroxyacetophenone prior to its coupling with the nitrophenoxy component.

Alkylation and Acylation of the Hydroxyl Groups: The phenolic hydroxyl groups can be selectively or fully alkylated or acylated to investigate the importance of hydrogen bonding. For instance, regioselective alkylation can be achieved under controlled conditions. The use of cesium bicarbonate as a base in acetonitrile has been reported to favor the alkylation of the 4-hydroxyl group of 2,4-dihydroxyacetophenone with high selectivity digitellinc.comresearchgate.net. This allows for the synthesis of analogs with a free hydroxyl group at the 2-position, which may be important for chelation or intramolecular hydrogen bonding, and a modified 4-position.

Ring Substitution: Introduction of various substituents onto the dihydroxyphenyl ring can modulate the electronic properties and steric profile of the molecule.

Alkylation: Friedel-Crafts alkylation of resorcinol followed by acylation can introduce alkyl groups at positions 3 or 5. An example of such a derivative is 1-(2,4-dihydroxy-3-methylphenyl)-2-(4-nitrophenoxy)ethanone uni.lu.

Halogenation: Electrophilic halogenation of 2,4-dihydroxyacetophenone can introduce halogen atoms (e.g., Cl, Br, I) onto the ring, typically at the positions activated by the hydroxyl groups.

Nitration: The dihydroxyphenyl ring can be nitrated to introduce an additional nitro group, which can significantly alter the electronic properties of the molecule. For instance, nitration of 3,4-dimethoxyacetophenone has been used to produce 1-(4,5-dimethoxy-2-nitro-phenyl)-ethanone chemicalbook.com. A similar strategy could be adapted for the 2,4-dihydroxy counterpart.

| Modification | Example Analog | Synthetic Precursor | Key Reagents and Conditions |

|---|---|---|---|

| Alkylation of Hydroxyl Group | 1-(2-hydroxy-4-methoxyphenyl)-2-(4-nitrophenoxy)ethanone | 2-hydroxy-4-methoxyacetophenone | Williamson ether synthesis with 2-bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone and 4-nitrophenol |

| Ring Alkylation | 1-(2,4-dihydroxy-3-methylphenyl)-2-(4-nitrophenoxy)ethanone | 2,4-dihydroxy-3-methylacetophenone | Condensation with a suitable 4-nitrophenoxy precursor |

| Ring Halogenation | 1-(3-bromo-2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone | 3-bromo-2,4-dihydroxyacetophenone | Electrophilic bromination of 2,4-dihydroxyacetophenone followed by coupling |

Alterations to the Nitrophenoxy Group

Substitution on the Phenoxy Ring: A wide array of substituents can be introduced onto the phenoxy ring to modulate its electronic and steric properties.

Electron-Donating Groups: Analogs bearing electron-donating groups such as methoxy, methyl, or ethyl can be synthesized. For example, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone is a known compound crescentchemical.com. Other examples include derivatives with trimethylphenoxy and ethylphenoxy groups synhet.comsigmaaldrich.com.

Electron-Withdrawing Groups: Besides the nitro group, other electron-withdrawing groups like halogens (F, Cl, Br), cyano, or trifluoromethyl groups can be introduced.

Positional Isomers: The position of the substituent on the phenoxy ring can be varied (ortho, meta, or para) to probe the spatial requirements of the binding pocket.

Fused Ring Systems: The phenoxy group can be replaced with larger aromatic systems, such as a naphthyloxy group, to explore the effect of increased steric bulk. An example of such a compound is 1-(2,4-dihydroxyphenyl)-2-(1-naphthyloxy)ethanone barcelonafinechemicals.com.

| Modification | Example Analog | Synthetic Precursor (Phenol) | Key Reaction |

|---|---|---|---|

| Replacement of Nitro Group (Electron-Donating) | 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone | 4-methoxyphenol | Williamson ether synthesis |

| Replacement of Nitro Group (Electron-Withdrawing) | 1-(2,4-dihydroxyphenyl)-2-(4-chlorophenoxy)ethanone | 4-chlorophenol | Williamson ether synthesis |

| Positional Isomer | 1-(2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone | 2-nitrophenol | Williamson ether synthesis |

| Fused Ring System | 1-(2,4-dihydroxyphenyl)-2-(1-naphthyloxy)ethanone | 1-naphthol | Williamson ether synthesis |

Variations at the Ethanone Bridge

Substitution at the α-Carbon: Introduction of substituents at the α-carbon (the carbon adjacent to the carbonyl group) can influence the molecule's flexibility and introduce new interaction points.

Alkylation: The α-carbon can be alkylated to introduce small alkyl groups like methyl or ethyl. This can be achieved by reacting the enolate of a protected 2,4-dihydroxyacetophenone with an alkyl halide before the introduction of the phenoxy group, or by α-alkylation of a pre-formed phenoxyethanone derivative.

Deoxybenzoin-type Analogs: The ether linkage can be replaced with a methylene (B1212753) group to form deoxybenzoin (B349326) analogs. The synthesis of such compounds, for example, 1-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, has been reported and can serve as a template for designing analogs of the target compound nih.govresearchgate.net.

Modification of the Carbonyl Group: The carbonyl group itself can be modified to explore the importance of the ketone functionality.

Reduction: The ketone can be reduced to a secondary alcohol, which would introduce a new chiral center and alter the electronic properties and hydrogen bonding capacity of the bridge.

Formation of Oximes and Hydrazones: The carbonyl group can be derivatized to form oximes or hydrazones, which can introduce new functional groups and alter the geometry of the linker. The synthesis of bis-Schiff bases from 2,4-dihydroxyacetophenone provides a relevant synthetic route nih.gov.

Chain Extension or Contraction: The length of the ethanone bridge can be extended to a propanone or butanone linkage, or contracted to a methylene ketone, to assess the optimal distance and orientation between the two aromatic rings for biological activity. For instance, the synthesis of 1-(3,4-dihydroxyphenyl)-2-propanone is known and could be adapted nih.gov.

| Modification | Example Analog | General Synthetic Strategy |

|---|---|---|

| α-Alkylation | 1-(2,4-dihydroxyphenyl)-1-methyl-2-(4-nitrophenoxy)ethanone | Alkylation of the enolate of a protected 2,4-dihydroxy-2-(4-nitrophenoxy)ethanone derivative. |

| Carbonyl Reduction | 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethan-1-ol | Reduction of the parent ketone with a suitable reducing agent (e.g., NaBH4). |

| Chain Extension | 1-(2,4-dihydroxyphenyl)-3-(4-nitrophenoxy)propan-1-one | Reaction of 2,4-dihydroxyacetophenone with a 2-(4-nitrophenoxy)acetyl halide equivalent. |

| Deoxybenzoin Analog | 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | Friedel-Crafts acylation of resorcinol with 4-nitrophenylacetyl chloride. |

Advanced Spectroscopic and Crystallographic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

No published 1D or 2D NMR spectra (COSY, HSQC, HMBC, NOESY) for 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone were found. This data is essential for assigning proton and carbon signals and for elucidating the compound's connectivity and spatial arrangement in solution. Furthermore, the absence of primary NMR data precludes any discussion of temperature-dependent studies, which would be necessary to analyze rotational barriers and other dynamic processes.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

A search for single-crystal X-ray diffraction data yielded no results for this compound. This type of analysis is fundamental for determining the precise three-dimensional arrangement of atoms in the solid state. Consequently, information regarding its crystal packing motifs, intermolecular interactions such as hydrogen bonding networks, and its specific conformation in the crystalline state is not available.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

There is no available literature detailing the experimental mass spectrometry analysis of this compound. Such studies are required to understand the compound's fragmentation pathways under ionization, which provides crucial information for structural confirmation and identification. Without this data, a discussion on its fragmentation patterns and isotopic analysis cannot be conducted.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a cornerstone technique for the determination of the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the molecular formula C₁₄H₁₁NO₅, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

The calculated monoisotopic mass of this compound is 273.06372245 Da. icm.edu.pl Experimental determination of the exact mass via HRMS would be expected to yield a value in very close agreement with this theoretical calculation, typically within a few parts per million (ppm), thereby confirming the elemental composition of the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁NO₅ |

| Calculated Exact Mass | 273.06372245 Da |

| Expected Experimental Mass (example) | 273.0635 (within 5 ppm error) |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Degradation Studies

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for confirming the connectivity of atoms within a molecule and for studying its degradation pathways. In an MS/MS experiment of this compound, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be selected and subjected to collision-induced dissociation (CID).

Based on the structure of the compound, several key fragmentation pathways can be predicted. Cleavage of the ether linkage between the ethanone (B97240) backbone and the 4-nitrophenoxy group is a likely fragmentation route. Another expected fragmentation would involve the bond between the carbonyl group and the dihydroxyphenyl ring. The presence of the nitro group on the phenyl ring will also influence the fragmentation pattern.

Predicted Key Fragment Ions:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Neutral Loss/Fragment |

| 274.0710 ([M+H]⁺) | 153.0553 | [C₈H₉O₃]⁺, Cleavage of the ether bond |

| 274.0710 ([M+H]⁺) | 123.0082 | [C₆H₄NO₂]⁺, Fragment corresponding to the nitrophenoxy moiety |

| 272.0565 ([M-H]⁻) | 151.0395 | [C₈H₇O₃]⁻, Cleavage of the ether bond |

| 272.0565 ([M-H]⁻) | 138.0164 | [C₆H₄NO₃]⁻, Fragment corresponding to the nitrophenoxy moiety |

These predicted fragmentation patterns, when compared with experimental MS/MS data, would provide definitive confirmation of the structure of this compound. Furthermore, by identifying the products of forced degradation studies using MS/MS, a comprehensive understanding of the compound's stability and degradation profile can be achieved.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule and probing its molecular vibrations. The combination of both techniques provides a more complete picture of the vibrational modes, as some may be more active in either IR or Raman.

For this compound, the key functional groups that would give rise to characteristic vibrational bands include the hydroxyl (-OH) groups, the carbonyl (C=O) group of the ketone, the ether (C-O-C) linkage, the nitro (-NO₂) group, and the aromatic (C=C and C-H) rings.

Expected Vibrational Frequencies:

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (hydroxyl) | FTIR | 3500-3200 (broad) | Stretching vibration |

| C-H (aromatic) | FTIR/Raman | 3100-3000 | Stretching vibration |

| C=O (ketone) | FTIR | 1700-1680 | Stretching vibration |

| C=C (aromatic) | FTIR/Raman | 1600-1450 | Ring stretching vibrations |

| N-O (nitro) | FTIR | 1550-1500 (asymmetric), 1350-1300 (symmetric) | Stretching vibrations |

| C-O (ether) | FTIR | 1260-1000 | Asymmetric and symmetric stretching |

| C-O (phenol) | FTIR | 1260-1180 | Stretching vibration |

The broadness of the hydroxyl peak in the FTIR spectrum would be indicative of hydrogen bonding. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings and the nitro group. The precise positions of these bands would provide valuable information about the molecular environment and any intermolecular interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule. The absorption of UV-Vis light promotes electrons from the ground state to higher energy excited states, and the subsequent emission of light as fluorescence reveals information about the relaxation pathways of these excited states.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from the π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group. The presence of the dihydroxyphenyl and nitrophenyl chromophores is expected to result in a complex spectrum with multiple absorption maxima. The dihydroxyphenyl moiety typically absorbs in the shorter wavelength UV region, while the nitrophenyl group, with its extended conjugation and electron-withdrawing nitro group, will likely lead to absorption at longer wavelengths, potentially extending into the visible region.

Anticipated Electronic Transitions:

| Chromophore | Transition | Expected Wavelength Range (nm) |

| Dihydroxyphenyl ring | π → π | 250-290 |

| Nitrophenyl ring | π → π | 300-400 |

| Carbonyl group | n → π* | 300-350 (typically weak) |

Fluorescence spectroscopy can provide further information about the compound's excited state properties. Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The wavelength of maximum emission and the quantum yield of fluorescence would be dependent on the molecular structure and the solvent environment. The presence of the nitro group, a known fluorescence quencher, may lead to low or no fluorescence emission. A detailed study of the fluorescence properties, including the effects of solvent polarity and pH, would provide a deeper understanding of the photophysical behavior of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Contributions)Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. FMO analysis would also reveal which atoms or functional groups contribute most to these frontier orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Hypothetical Value (eV) | Implication |

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -2.0 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 | High kinetic stability |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior

While quantum calculations are often performed in a vacuum, Molecular Dynamics (MD) simulations can predict the behavior of a molecule in a more realistic environment, such as in water or another solvent. An MD simulation of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone would track the movements of its atoms over time, revealing its dynamic behavior, conformational flexibility, and how it interacts with solvent molecules. This is crucial for understanding how the molecule might behave in a biological system.

Molecular Docking Studies and Ligand-Target Interaction Modeling (In Silico)

Molecular docking is a computational technique used to predict how a small molecule (ligand) might bind to a larger molecule, typically a protein or enzyme (receptor).

Energetic Analysis of Predicted Molecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

The structure of this compound, with its multiple functional groups, allows for a variety of intramolecular and intermolecular interactions. A theoretical energetic analysis can quantify the strength of these interactions, which are crucial for understanding the molecule's conformation and how it might interact with biological targets.

Hydrogen Bonds: The dihydroxyphenyl moiety of the molecule contains two hydroxyl groups that can act as hydrogen bond donors, while the carbonyl oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors. Intramolecular hydrogen bonding is possible between the hydroxyl groups and the adjacent carbonyl oxygen. Intermolecular hydrogen bonds would be critical in the solid state and in interactions with other molecules. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these hydrogen bonds.

Table 1: Theoretical Energetic Analysis of Potential Hydrogen Bonds in this compound

| Interaction Type | Donor Atom | Acceptor Atom | Theoretical Bond Distance (Å) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Intramolecular H-Bond | O-H (C2-OH) | C=O | 1.85 | -5.2 |

| Intramolecular H-Bond | O-H (C4-OH) | O (ether linkage) | 2.10 | -2.8 |

| Intermolecular H-Bond | O-H (C2-OH) | O=N (nitro group) | 1.90 | -4.5 |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the type of information that would be generated from a computational energetic analysis.

Table 2: Theoretical Energetic Analysis of Predicted Hydrophobic Contacts in this compound

| Interacting Groups | Interaction Type | Theoretical Distance (Å) | Estimated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Dihydroxyphenyl Ring - Nitrophenyl Ring | π-π Stacking | 3.5 | -1.5 |

| Dihydroxyphenyl Ring - Non-polar solvent | Hydrophobic Solvation | N/A | -2.1 |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the type of information that would be generated from a computational energetic analysis.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling (Theoretical and Predictive)

QSAR and SPR models are theoretical frameworks that correlate the structural or property-based features of a molecule with its biological activity or a specific property.

To develop a QSAR model for a series of analogs of this compound, a set of molecular descriptors would first need to be calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as electronic, steric, or lipophilic.

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the type of information that would be generated for a QSAR study.

A predictive model could then be developed using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. Such a model would take the form of an equation that relates the biological activity to a combination of these descriptors.

By analyzing the coefficients of the descriptors in a derived QSAR model, it is possible to infer which structural features are most important for a particular activity. For instance, a positive coefficient for LogP would suggest that increased lipophilicity enhances activity, guiding the design of more potent analogs.

Table 4: Hypothetical Correlation of Structural Features with a Theoretical Interaction Profile

| Structural Feature | Corresponding Descriptor(s) | Correlation with Activity | Implication for Interaction Profile |

|---|---|---|---|

| Hydroxyl groups on the phenyl ring | Hydrogen Bond Donor Count | Positive | Hydrogen bonding with a target is likely crucial for activity. |

| Nitro group on the phenoxy ring | Dipole Moment, LUMO Energy | Negative | Strong electron-withdrawing character may be detrimental to the desired interaction. |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the type of correlations that can be drawn from a QSAR model.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to explore potential reaction mechanisms by calculating the energy profiles of different reaction pathways. For this compound, a key reaction to investigate would be the cleavage of the ether linkage, which is a common metabolic pathway for such compounds.

A plausible mechanism for the acid-catalyzed cleavage of the ether bond would involve the initial protonation of the ether oxygen, followed by nucleophilic attack. DFT calculations can be used to determine the activation energies for different possible pathways, thereby identifying the most likely mechanism.

Table 5: Theoretical Energetic Profile for a Proposed Ether Cleavage Mechanism

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of the ether oxygen | 5.0 |

| 2a | SN1-like cleavage to form a carbocation and a phenolate | 25.0 |

| 2b | SN2-like attack by a nucleophile on the methylene (B1212753) carbon | 18.0 |

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the type of information that would be generated from a computational study of a reaction mechanism. Based on these hypothetical calculations, the SN2-like pathway (Step 2b) would be favored due to its lower activation energy.

Molecular Interaction and Biochemical Target Engagement Studies in Vitro, Mechanistic Focus

Enzyme Inhibition/Activation Kinetics and Mechanistic Pathways

There is currently no published research on the enzyme inhibition or activation kinetics of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone.

The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial metrics for quantifying the potency of an enzyme inhibitor. IC50 represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions. The Ki value is a more absolute measure of the binding affinity between an inhibitor and an enzyme. At present, there are no reported IC50 or Ki values for this compound against any enzyme in cell-free systems.

Studies to determine whether the binding of this compound to a potential enzyme target is reversible or irreversible have not been documented. Furthermore, the type of inhibition, such as competitive, non-competitive, or uncompetitive, remains uncharacterized in the absence of kinetic studies.

Receptor Binding Affinities and Allosteric Modulation Investigations

Information regarding the binding affinity of this compound to any specific receptors is not available. Consequently, its potential to act as an allosteric modulator has not been investigated.

Protein-Ligand Interaction Thermodynamics

Thermodynamic parameters of binding, such as changes in enthalpy (ΔH) and entropy (ΔS), provide a deeper understanding of the forces driving the interaction between a ligand and its protein target. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly employed for these measurements. However, no such thermodynamic studies have been published for this compound.

Cellular Pathway Modulation at the Molecular Level

Direct evidence of this compound modulating the activity of specific enzymes within cell lysates or its impact on particular cellular pathways at a molecular level is currently absent from the scientific literature.

Redox Chemistry and Antioxidant Mechanisms of the Compound

While the presence of a dihydroxyphenyl moiety in the structure of this compound suggests potential for redox activity and antioxidant properties, there are no specific studies that have investigated these chemical principles for this compound. The ability of phenols to act as antioxidants is well-documented, often involving mechanisms like hydrogen atom transfer or single electron transfer to neutralize free radicals. However, without experimental data, the antioxidant capacity and the specific chemical mechanisms for this particular compound remain speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr Research

Rational Design and Synthesis of SAR/SPR Libraries based on 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone Scaffold

The rational design of compound libraries centered around the this compound scaffold involves the strategic modification of its three main components: the 2,4-dihydroxyphenyl ring, the ethanone (B97240) linker, and the 4-nitrophenoxy moiety. Synthetic strategies typically involve the reaction of a substituted 2,4-dihydroxyacetophenone with a halo-substituted phenoxy derivative.

While specific research on a comprehensive library of 1-(2,4-dihydroxyphenyl)-2-(substituted-phenoxy)ethanone analogs is not extensively documented in publicly available literature, related studies on similar scaffolds provide valuable insights. For instance, research on phenoxyacetic acid derivatives has demonstrated that substitutions on the phenoxy ring significantly influence their biological activity, such as their efficacy as selective COX-2 inhibitors. In one such study, the introduction of a bromine atom at the para-position of the phenoxy ring led to a notable increase in inhibitory activity.

Furthermore, studies on various derivatives of 2,4-dihydroxyacetophenone have highlighted the importance of the substitution pattern on the phenyl ring for a range of biological activities, including antifungal and antioxidant properties. For example, a preliminary SAR study on a series of 1-(2,4-dihydroxyphenyl)ethanone derivatives suggested that the presence of an α,β-unsaturated ketone unit is a key structural requirement for their fungicidal action.

To systematically explore the SAR of the this compound scaffold, a hypothetical library could be synthesized by varying the substituents on the phenoxy ring. This would allow for a direct assessment of the electronic and steric effects of these substituents on the compound's biological activity.

Table 1: Hypothetical Library of 1-(2,4-dihydroxyphenyl)-2-(substituted-phenoxy)ethanone Analogs for SAR/SPR Studies

| Compound ID | R (Substituent on Phenoxy Ring) | Predicted Property 1 (e.g., LogP) | Predicted Property 2 (e.g., Polar Surface Area) |

| Target | 4-NO₂ | X | Y |

| Analog 1 | 4-Cl | X₁ | Y₁ |

| Analog 2 | 4-OCH₃ | X₂ | Y₂ |

| Analog 3 | 4-CH₃ | X₃ | Y₃ |

| Analog 4 | 3-NO₂ | X₄ | Y₄ |

| Analog 5 | 2-Cl | X₅ | Y₅ |

| Analog 6 | H | X₆ | Y₆ |

This table is for illustrative purposes to demonstrate a rational design approach. Actual experimental data is required for validation.

Identification of Key Pharmacophoric Elements and Substituent Effects on Molecular Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For the this compound scaffold, several key pharmacophoric elements can be identified:

The 2,4-dihydroxyphenyl moiety: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, forming crucial interactions with the active site of a biological target. The ortho-positioning of one hydroxyl group to the ethanone linker can also influence the conformation of the molecule through intramolecular hydrogen bonding.

The ethanone linker: The carbonyl group is a strong hydrogen bond acceptor. The flexibility of the linker allows the two aromatic rings to adopt various spatial orientations, which is critical for optimal binding to a target.

The 4-nitrophenoxy group: The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule. It can also participate in hydrogen bonding and other electrostatic interactions. The phenoxy ring itself can engage in π-π stacking or hydrophobic interactions with the target.

The nature and position of substituents on the phenoxy ring have a profound impact on the molecular interactions. For example, electron-donating groups (e.g., methoxy, methyl) would increase the electron density of the phenoxy ring, potentially altering its binding affinity. Conversely, electron-withdrawing groups (e.g., chloro, nitro) would decrease the electron density. The steric bulk of the substituent also plays a critical role, as larger groups may cause steric hindrance and prevent optimal binding.

Development of Design Principles for Modulating Compound Interactions and Properties

Based on the understanding of key pharmacophoric elements and substituent effects, several design principles can be formulated to modulate the interactions and properties of compounds based on the this compound scaffold:

Modulating Hydrogen Bonding Capacity: Altering the number and position of hydroxyl groups on the dihydroxyphenyl ring or introducing other hydrogen bond donors/acceptors can fine-tune the hydrogen bonding interactions with the target.

Controlling Electronic Properties: Systematic variation of substituents on the phenoxy ring allows for precise control over the electronic properties of the molecule, which can be crucial for activities such as enzyme inhibition.

Optimizing Lipophilicity and Solubility: The introduction of polar or nonpolar substituents can be used to modulate the compound's lipophilicity (LogP) and aqueous solubility, which are critical for its pharmacokinetic properties.

Conformational Restriction: Introducing conformational constraints, for instance by cyclizing the ethanone linker, could lock the molecule in a bioactive conformation, potentially increasing its potency and selectivity.

Correlation of Specific Molecular Features with Defined In Vitro Biochemical Mechanisms

Correlating specific molecular features with in vitro biochemical mechanisms requires experimental data from various assays. For instance, if a series of 1-(2,4-dihydroxyphenyl)-2-(substituted-phenoxy)ethanone analogs were to be tested as enzyme inhibitors, the following correlations could be investigated:

Correlation of Substituent Hammett Parameters with IC₅₀ Values: The Hammett parameter (σ) of the substituent on the phenoxy ring, which quantifies its electronic effect, could be plotted against the logarithm of the half-maximal inhibitory concentration (IC₅₀). A linear correlation would suggest that the electronic properties of the substituent are a key determinant of the inhibitory activity.

Impact of Steric Parameters on Binding Affinity: Steric parameters, such as the Taft steric parameter (Es), could be correlated with the binding affinity (e.g., Ki) to determine the influence of substituent size on the interaction with the enzyme's active site.

Influence of Hydroxyl Group Positioning on Selectivity: By synthesizing and testing isomers with different hydroxylation patterns on the first phenyl ring, it would be possible to determine if a specific arrangement of hydroxyl groups is critical for selective inhibition of a particular enzyme isoform.

Table 2: Illustrative Correlation of Molecular Features with In Vitro Activity

| Compound ID | R (Substituent) | Hammett (σp) | IC₅₀ (µM) vs. Target X | IC₅₀ (µM) vs. Target Y | Selectivity Index (Y/X) |

| Target | 4-NO₂ | 0.78 | A | B | B/A |

| Analog 1 | 4-Cl | 0.23 | A₁ | B₁ | B₁/A₁ |

| Analog 2 | 4-OCH₃ | -0.27 | A₂ | B₂ | B₂/A₂ |

| Analog 3 | 4-CH₃ | -0.17 | A₃ | B₃ | B₃/A₃ |

| Analog 6 | H | 0.00 | A₆ | B₆ | B₆/A₆ |

This table presents a hypothetical scenario to illustrate how SAR data can be analyzed. A, B, and their subscripted counterparts represent experimentally determined IC₅₀ values.

Advanced Analytical Methodologies for Research Applications

Chromatographic Method Development for Impurity Profiling and Quantitative Analysis (e.g., HPLC, GC, SFC)

Chromatographic techniques are indispensable for separating 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone from its synthetic precursors, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method due to the compound's polarity and thermal lability.

A typical reversed-phase HPLC (RP-HPLC) method would be developed for impurity profiling and quantitative analysis. The method would aim to achieve baseline separation of the main peak from all potential impurities. Key parameters such as column chemistry (e.g., C18), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid), flow rate, and detection wavelength would be optimized to ensure sensitivity and resolution. Gas Chromatography (GC) might be less suitable without derivatization due to the compound's relatively low volatility and potential for thermal degradation. Supercritical Fluid Chromatography (SFC) could offer a "greener" alternative with faster analysis times.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Chiral Separation Techniques for Enantiomeric Purity (if applicable)

This section is not applicable to this compound. The molecule does not possess a stereocenter (chiral carbon atom) and is, therefore, achiral. As such, it does not form enantiomers, and methods for chiral separation are not required.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Mechanistic Degradation Product Identification

To understand the stability of this compound, forced degradation studies are often performed under various stress conditions (e.g., acid, base, oxidation, heat, light). Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are powerful tools for separating and identifying the resulting degradation products.

An LC-MS/MS system couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. This allows for the determination of the molecular weights of unknown degradation products and provides structural information through fragmentation patterns (MS/MS). A likely degradation pathway for this molecule is the hydrolysis of the ether linkage, which would yield 2,4-dihydroxyacetophenone and 4-nitrophenol (B140041).

Table 2: Potential Degradation Products of this compound Identified by LC-MS/MS

| Potential Product | Chemical Formula | Expected [M+H]⁺ (m/z) |

|---|---|---|

| 2,4-Dihydroxyacetophenone | C₈H₈O₃ | 153.05 |

Polymorphism and Solid-State Stability Investigations using Advanced Techniques (e.g., PXRD, DSC, TGA)

The solid-state properties of a compound can significantly influence its stability, solubility, and handling characteristics. Advanced analytical techniques are used to investigate these properties.

Powder X-ray Diffraction (PXRD): This technique is the gold standard for identifying different crystalline forms, or polymorphs. Each polymorph produces a unique diffraction pattern. By analyzing the PXRD pattern of different batches of this compound, one can ensure crystalline form consistency.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and purity of the compound and can also detect polymorphic transitions, which appear as endothermic or exothermic events.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis provides information on the thermal stability of the compound, identifying the temperature at which it begins to decompose.

Table 3: Illustrative Thermal Analysis Data for this compound

| Technique | Parameter | Result |

|---|---|---|

| DSC | Onset of Melting | 155.2 °C |

| DSC | Peak Melting Point | 157.8 °C |

| TGA | Onset of Decomposition | ~250 °C |

| TGA | Mass Loss at 300 °C | >15% |

Development of High-Throughput Screening Assays for In Vitro Biochemical Evaluation of Derivatives

To explore the biological potential of this compound, a library of its derivatives may be synthesized. High-Throughput Screening (HTS) provides an efficient method for rapidly evaluating these derivatives against a specific biological target in vitro.

For instance, if the core structure is hypothesized to have inhibitory activity against a particular enzyme (e.g., a kinase or a protease), an HTS assay could be developed. This typically involves a multi-well plate format (e.g., 384-well plates) where the enzyme, its substrate, and a test compound (derivative) are combined. The assay is designed to produce a measurable signal (e.g., fluorescence, absorbance, or luminescence) that is proportional to enzyme activity. A decrease in the signal in the presence of a derivative would indicate potential inhibitory action. The data generated allows for the rapid identification of "hits" from the library and the determination of structure-activity relationships (SAR).

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| 2,4-Dihydroxyacetophenone |

Chemical Applications and Derivatization Potential in Research

Utility as a Versatile Chemical Precursor in Complex Organic Synthesis

The structure of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone makes it a valuable intermediate in the synthesis of more complex molecules. The dihydroxyphenyl group, specifically a resorcinol-type structure, is a common feature in many natural products and pharmacologically active compounds. The hydroxyl groups can be selectively protected or activated to participate in a variety of reactions, such as etherification, esterification, and electrophilic aromatic substitution.

The ketone functional group is another key reactive site. It can undergo reactions such as reduction to an alcohol, reductive amination to form amines, or condensation reactions like the aldol (B89426) or Claisen-Schmidt condensation to form larger carbon skeletons. For instance, similar dihydroxyphenyl ethanone (B97240) structures are used as precursors for the synthesis of chalcones and flavonoids, which are classes of compounds with significant biological activities. icm.edu.pl

The nitrophenoxy moiety also offers synthetic handles. The nitro group can be reduced to an amine, which can then be further functionalized. This amine can be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of substituents. Furthermore, the ether linkage can potentially be cleaved under specific conditions to deprotect the phenolic oxygen. The presence of these distinct reactive sites allows for a stepwise and controlled derivatization, making it a versatile building block in the construction of complex target molecules.

Incorporation into Functional Materials (e.g., as a building block for specialized polymers or sensors)

The phenolic nature of this compound suggests its potential as a monomer or a cross-linking agent in the synthesis of specialized polymers. Phenolic compounds are well-known precursors to phenolic resins (e.g., Bakelite) and other high-performance polymers like polyethers and polyesters. icm.edu.pl The two hydroxyl groups can react with aldehydes or other difunctional electrophiles to form a polymer backbone.

The nitro group in the structure could also be exploited in the design of functional materials. For example, polymers containing nitroaromatic groups have been investigated for their potential in applications such as explosives detection, as the nitro group can interact with electron-rich analytes. Therefore, incorporating this compound into a polymer matrix could lead to materials with specific sensing capabilities.

Moreover, the conjugated system of the aromatic rings and the ketone group may impart interesting photophysical properties to materials derived from this compound. This could be relevant for the development of organic light-emitting diodes (OLEDs), photochromic materials, or other advanced functional materials.

Application in Ligand Design for Catalysis or Coordination Chemistry

The structure of this compound contains several potential coordination sites for metal ions, making it an interesting candidate for ligand design in catalysis and coordination chemistry. The two hydroxyl groups on the resorcinol (B1680541) ring, along with the carbonyl oxygen of the ethanone moiety, can act as a tridentate ligand, forming stable chelate complexes with a variety of metal centers.

The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be fine-tuned by modifying the substituents on the aromatic rings. The electron-withdrawing nitro group on the phenoxy ring can influence the electron density on the coordinating atoms, thereby modulating the Lewis acidity and redox potential of the metal center.

Such metal complexes could find applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The design of new ligands is a crucial aspect of homogeneous catalysis, and the derivatization potential of this compound offers a platform for creating a library of related ligands with systematically varied steric and electronic properties.

Role in Advanced Analytical Chemistry Methodologies (e.g., as a probe or standard)

In the field of analytical chemistry, compounds with specific structural features and reactivity can be employed as analytical probes or standards. This compound possesses characteristics that could be valuable in this context. For instance, the phenolic hydroxyl groups can be used for derivatization to enhance detection in techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The presence of a chromophore due to the conjugated aromatic system and the nitro group suggests that this compound would be detectable by UV-Vis spectroscopy. This property is useful for quantification and for monitoring reactions involving this molecule. Furthermore, the nitro group is electrochemically active, meaning it can be detected by electrochemical methods such as cyclic voltammetry. This could allow for the development of electrochemical sensors based on this molecule or its derivatives.

Given its well-defined structure and molecular weight, it could also potentially serve as a reference standard in mass spectrometry for the calibration of instruments or for the identification of related compounds in complex mixtures. nih.gov The development of analytical methods for similar compounds, such as 1-(2,4-dihydroxyphenyl)ethanone, has been explored using techniques like reverse-phase HPLC. sielc.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁NO₅ |

| Molecular Weight | 273.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 15485-63-9 |

| Appearance | Data not available |

| Melting Point | Data not available |

(Data sourced from PubChem CID 289658) nih.gov

Table 2: Spectroscopic Data (Predicted)

| Technique | Predicted Features |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, methylene (B1212753) protons, and hydroxyl protons. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, and methylene carbon. |

| IR Spectroscopy | Characteristic peaks for O-H (hydroxyl), C=O (ketone), C-O (ether), and N-O (nitro) stretching vibrations. |

Future Perspectives and Emerging Research Challenges

Exploration of Uncharted Reactivity and Transformation Pathways for the Compound

The true potential of 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone can only be unlocked by a thorough investigation of its reactivity. The molecule presents several reactive sites, each offering a gateway to novel derivatives and materials. A primary research challenge is to selectively target these sites to achieve desired chemical transformations.

Key areas for exploration include:

Reduction of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine would yield 1-(2,4-dihydroxyphenyl)-2-(4-aminophenoxy)ethanone, a compound with a significantly different electronic profile and nucleophilic character. This transformation opens pathways to amides, sulfonamides, and diazotized compounds, creating a library of new molecules for screening.

Reactions at the Resorcinol (B1680541) Hydroxyls: The two phenolic hydroxyl groups on the resorcinol ring are prime locations for derivatization. jmchemsci.com Selective alkylation, acylation, or etherification could modulate the compound's solubility, lipophilicity, and hydrogen-bonding capabilities. Furthermore, these groups can serve as handles for polymerization or for attachment to solid supports.

Ketone Chemistry: The ethanone (B97240) bridge contains a ketone that can be targeted for reactions such as reduction to a secondary alcohol, reductive amination, or condensation reactions (e.g., aldol (B89426) or Knoevenagel) to extend the carbon skeleton.

Electrophilic Aromatic Substitution: The resorcinol ring is highly activated towards electrophilic substitution due to the ortho- and para-directing hydroxyl groups. Reactions like halogenation, nitration, or Friedel-Crafts acylation could introduce additional functionalities, though controlling regioselectivity would be a significant challenge.

Table 1: Potential Transformation Pathways and Their Significance

| Reactive Site | Transformation Reaction | Potential Product Class | Significance/Application Area |

| Nitro Group | Catalytic Hydrogenation | Anilines | Precursors for dyes, pharmaceuticals, polymers |

| Resorcinol -OH | Williamson Ether Synthesis | Di-ethers | Modulation of physical properties, polymer monomers |

| Resorcinol -OH | Esterification | Di-esters | Prodrug strategies, modified polymers |

| Ketone Carbonyl | Reduction (e.g., with NaBH₄) | Secondary Alcohols | Altered biological activity, chiral synthesis |

| Aromatic Ring | Bromination | Aryl Bromides | Intermediates for cross-coupling reactions |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Modern chemical research is increasingly driven by computational tools. For a compound with limited experimental data like this compound, artificial intelligence (AI) and machine learning (ML) represent a critical challenge and opportunity. nih.gov

The integration of these technologies can accelerate its development lifecycle in several ways:

Property Prediction: ML models can be trained on large chemical datasets to predict a wide range of properties for novel molecules. nih.gov For the target compound, this could include predicting its solubility, toxicity, metabolic stability, and potential bioactivities (e.g., enzyme inhibition, receptor binding) before committing to extensive laboratory work.

Generative Design: AI-driven generative models can design novel derivatives based on the core scaffold of this compound. These models can optimize for a multi-parameter target profile, such as high potency against a biological target, low toxicity, and high synthetic accessibility, thereby guiding research efforts towards the most promising candidates.

Reaction Prediction: AI tools can predict the outcomes of potential chemical reactions and suggest optimal synthesis routes, helping to overcome some of the synthetic challenges discussed below.

Addressing Synthetic Scalability and Efficiency in Academic Research

While the compound is available from commercial suppliers, establishing an efficient and scalable synthesis route is a fundamental challenge for enabling broader research. cookechem.comsinfoochem.com The most probable synthetic pathway is a variation of the Williamson ether synthesis, likely involving the reaction of a 2-halo-1-(2,4-dihydroxyphenyl)ethanone intermediate with 4-nitrophenol (B140041).

Key challenges in this area include:

Yield and Purity: Achieving high yields and purity can be complicated by side reactions, such as competing C-alkylation on the electron-rich resorcinol ring or reactions at the unprotected hydroxyl groups.

Green Chemistry: Traditional methods may rely on hazardous solvents and reagents. A future challenge is to develop a greener synthesis, perhaps utilizing microwave-assisted protocols or phase-transfer catalysis to improve efficiency and reduce environmental impact. researchgate.net

Scalability: Transitioning a laboratory-scale synthesis to a larger, more practical scale presents hurdles in purification, heat management, and handling of potentially energetic nitroaromatic compounds. libretexts.orgspectroscopyonline.com Developing a robust, scalable process is essential for producing the quantities needed for materials science or advanced biological screening.

Interdisciplinary Research Trajectories for this compound

The molecular architecture of this compound suggests its relevance to multiple scientific disciplines. A key future perspective is the initiation of interdisciplinary projects to explore its full potential.

Table 2: Proposed Interdisciplinary Research Areas

| Research Field | Rationale | Potential Application |

| Medicinal Chemistry | The resorcinol scaffold is a well-known privileged structure in drug discovery. researchgate.nete-bookshelf.de Deoxybenzoin (B349326) derivatives have shown diverse biological activities. researchgate.net | Screening for antioxidant, anti-inflammatory, antimicrobial, or enzyme inhibitory (e.g., kinase, urease) activity. |

| Materials Science | The dihydroxy functionality makes it a potential monomer for step-growth polymerization. The overall structure is a building block for poly(ether ketone) type materials. researchgate.net | Development of novel high-performance polymers, resins, or adhesives with tailored thermal and mechanical properties. researchgate.net |

| Supramolecular Chemistry | The nitroaromatic ring can form charge-transfer complexes with electron-rich molecules. libretexts.orgnih.gov The hydroxyl and ketone groups are hydrogen bond donors/acceptors. | Design of molecular sensors, organic conductors, or self-assembling materials. |

| Agrochemicals | Nitrophenol ethers have a history of use as herbicides and fungicides. | Investigation as a potential lead compound for new pesticides or herbicides. |

Methodological Innovations in Characterization and Interaction Studies

A complete understanding of this compound requires a detailed structural and functional characterization using state-of-the-art analytical techniques. While standard methods like NMR and mass spectrometry are essential for confirming its identity, emerging methodologies can provide deeper insights.

Future research should focus on:

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of its three-dimensional conformation, bond angles, and intermolecular interactions in the solid state. This has been successfully done for structurally related deoxybenzoin compounds and is crucial for understanding its physical properties. researchgate.net

Advanced Spectroscopic Techniques: Employing 2D NMR techniques (COSY, HMBC, HSQC) to unambiguously assign all proton and carbon signals and confirm the connectivity between the different molecular fragments.

Computational Modeling: Using quantum mechanics calculations, such as Density Functional Theory (DFT), to model the compound's electronic structure, orbital energies (HOMO/LUMO), and charge distribution. chemmethod.com This can help rationalize its reactivity and predict its spectroscopic properties.

Interaction Studies: If a biological activity is identified, techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or saturation-transfer difference (STD) NMR could be used to study its binding kinetics and thermodynamics with target macromolecules.

By addressing these challenges and exploring these future perspectives, the scientific community can fully elucidate the chemical, physical, and biological properties of this compound, potentially unlocking new applications in medicine, materials, and beyond.

Q & A

Basic: What are the standard synthetic routes for 1-(2,4-dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone, and what are their limitations?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation or nucleophilic substitution. For example, 2,4-dihydroxyacetophenone reacts with 4-nitrobenzaldehyde in ethanol under acidic conditions (e.g., thionyl chloride), forming the chalcone intermediate, which is further reduced or modified . Key limitations include low yields (60–80%) due to competing side reactions (e.g., over-acylation or incomplete nitro-group activation) and challenges in purification caused by moisture sensitivity .

Advanced: How can reaction conditions be optimized to resolve yield discrepancies in the synthesis of nitro-substituted acetophenone derivatives?

Methodological Answer: